molecular formula C12H6Cl4FNO2S B13494145 2,4,5-trichloro-N-(3-chloro-4-fluorophenyl)benzene-1-sulfonamide

2,4,5-trichloro-N-(3-chloro-4-fluorophenyl)benzene-1-sulfonamide

Cat. No.: B13494145
M. Wt: 389.1 g/mol
InChI Key: PLVZRIOUWNKFPA-UHFFFAOYSA-N
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Description

2,4,5-Trichloro-N-(3-chloro-4-fluorophenyl)benzene-1-sulfonamide is a complex organic compound characterized by its multiple halogen substitutions and sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trichloro-N-(3-chloro-4-fluorophenyl)benzene-1-sulfonamide typically involves multiple steps, including halogenation and sulfonation reactions One common method involves the initial chlorination of benzene to introduce chlorine atoms at the 2, 4, and 5 positionsThe final step involves the substitution of the remaining hydrogen atoms with chlorine and fluorine atoms using appropriate halogenating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and sulfonation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes, making them suitable for commercial production .

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trichloro-N-(3-chloro-4-fluorophenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4,5-Trichloro-N-(3-chloro-4-fluorophenyl)benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,4,5-trichloro-N-(3-chloro-4-fluorophenyl)benzene-1-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The halogen atoms can enhance the compound’s binding affinity through halogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,5-Trichloro-N-(3-chloro-4-fluorophenyl)benzene-1-sulfonamide is unique due to its combination of halogen atoms and the sulfonamide group, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological targets or unique chemical transformations .

Properties

Molecular Formula

C12H6Cl4FNO2S

Molecular Weight

389.1 g/mol

IUPAC Name

2,4,5-trichloro-N-(3-chloro-4-fluorophenyl)benzenesulfonamide

InChI

InChI=1S/C12H6Cl4FNO2S/c13-7-4-10(16)12(5-8(7)14)21(19,20)18-6-1-2-11(17)9(15)3-6/h1-5,18H

InChI Key

PLVZRIOUWNKFPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)Cl)F

Origin of Product

United States

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